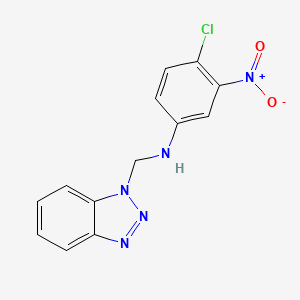

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline

Description

N-(1H-Benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is an aniline derivative featuring a benzotriazole moiety attached via a methylene bridge. The compound combines the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups on the aromatic ring with the heterocyclic 1H-benzotriazole group, which is known for its stability and versatility in coordination chemistry and medicinal applications.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHBGKSEGKRUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline typically involves the reaction of 4-chloro-3-nitroaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Reduction: Formation of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-aminoaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, though specific products would depend on the reaction conditions.

Scientific Research Applications

Pharmaceutical Development

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is utilized as an intermediate in synthesizing novel pharmaceuticals. Its structural properties make it particularly useful in developing anti-cancer agents. Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines.

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the synthesis of a series of compounds based on this compound, evaluating their cytotoxic effects on human cancer cell lines. The results showed that specific modifications to the compound enhanced its efficacy, highlighting its potential as a lead compound for further drug development .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent in various techniques, including chromatography and spectroscopy. Its ability to enhance the detection of specific analytes makes it valuable in both qualitative and quantitative analyses.

Table 1: Applications in Analytical Techniques

| Technique | Application | Benefits |

|---|---|---|

| Chromatography | Separation of complex mixtures | Improved resolution and sensitivity |

| Spectroscopy | Detection of trace compounds | Enhanced signal-to-noise ratio |

Material Science

The compound is also explored for its potential applications in material science, particularly in creating advanced materials such as polymers with improved thermal and mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics, making it suitable for high-performance applications.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer composites results in materials with superior thermal stability and mechanical strength compared to traditional polymers .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its role in formulating agrochemicals, including pesticides and herbicides. The aim is to develop more effective products that target specific pests while minimizing environmental impact.

Table 2: Agrochemical Applications

| Application Type | Compound Role | Environmental Impact |

|---|---|---|

| Pesticides | Active ingredient | Reduced toxicity to non-target species |

| Herbicides | Selective action against weeds | Lower residual effects on soil health |

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzotriazole moiety is known to form π-π stacking interactions and hydrogen bonds, which can facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Schiff Bases Derived from 4-Chloro-3-Nitroaniline

Example Compound : SB-1 (Schiff base from 4-chloro-3-nitroaniline and 3-hydroxy-4-methoxybenzaldehyde) .

Key Differences :

Thiourea Derivatives of 4-Chloro-3-Nitroaniline

Example Compound : 4-Chloro-3-nitrophenylthiourea derivatives .

Key Differences :

- Thiourea derivatives exhibit pronounced biological activity due to the thiocarbonyl group, which interacts with cellular thiols.

- The benzotriazole moiety offers better π-π stacking and coordination versatility, making the target compound more suitable for material science applications.

Metal Complexes with Benzotriazole-Containing Ligands

Example Compound : [Cu(L)(DMF)(H₂O)] (L = 5-(1H-benzotriazol-1-ylmethyl)isophthalic acid) .

Key Differences :

Benzimidazolone Derivatives

Example Compound : 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one .

| Property | This compound | Benzimidazolone Derivatives |

|---|---|---|

| Heterocyclic Core | Benzotriazole | Benzimidazolone |

| Substituents | Electron-withdrawing (-NO₂, -Cl) | Electron-donating (isopropyl, methyl) |

| Applications | Pharmaceuticals, corrosion inhibition | Pharmaceuticals, agrochemicals |

Key Differences :

- Benzimidazolones are more lipophilic due to alkyl substituents, enhancing membrane permeability in drug design.

- The target compound’s nitro group may confer stronger electrophilic character, useful in reactive intermediates.

Biological Activity

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClN5O2 |

| Molecular Weight | 303.7038 g/mol |

| IUPAC Name | This compound |

| CAS Number | 329080-34-4 |

The compound features a benzotriazole moiety, which is known for its ability to interact with various biological targets due to its structural properties, including the presence of electron-withdrawing groups such as nitro and chloro.

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration of Aniline Derivatives: Introduction of the nitro group to aniline.

- Benzotriazole Introduction: The attachment of the benzotriazole moiety through nucleophilic substitution.

These reactions often require specific conditions, including strong acids or bases and organic solvents to facilitate the process .

The biological activity of this compound is primarily attributed to its ability to form π–π stacking interactions and hydrogen bonds with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Antimicrobial Properties

Research has demonstrated that compounds containing the benzotriazole structure exhibit significant antimicrobial activity. For instance, studies have shown that similar benzotriazole derivatives possess mild to moderate antibacterial and antifungal properties against various strains, including Escherichia coli and Candida albicans .

Case Study: Antibacterial Activity

A comparative study screened several benzotriazole derivatives for their antibacterial effects. The results indicated that certain compounds showed potent activity against Bacillus subtilis and Pseudomonas fluorescens, suggesting that this compound may exhibit similar properties .

Antiparasitic Activity

Another area of interest is the antiparasitic potential of benzotriazole derivatives. In vitro studies have indicated that certain derivatives can inhibit the growth of Trypanosoma cruzi, a parasite responsible for Chagas disease. The effectiveness was dose-dependent, with significant reductions in parasite viability observed at higher concentrations .

Comparative Analysis with Similar Compounds

The biological profile of this compound can be compared with other benzotriazole derivatives:

| Compound Name | Antibacterial Activity | Antifungal Activity | Antiparasitic Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| 4'-((1H-benzodiazole-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Potent | Moderate | Not tested |

| Benzimidazole Derivatives | Variable | Variable | Moderate |

Q & A

[Basic] What are the common synthetic routes for preparing N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline and its intermediates?

The synthesis typically involves two key steps:

Nitration of 4-chloroaniline : Reacting 4-chloroaniline with guanidinium nitrate under nitrating conditions yields 4-chloro-3-nitroaniline .

N-Alkylation : Introducing the benzotriazole group via alkylation of 4-chloro-3-nitroaniline with 1H-benzotriazole-1-ylmethanol or a related electrophile. This step may require optimization of reaction conditions (e.g., solvent, temperature, and catalyst) to minimize side reactions .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the substitution pattern and benzotriazole attachment. For example, aromatic proton signals in the δ 7.5–8.5 ppm range indicate nitro and chloro substituents .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and purity, with deviations <2 ppm confirming structural accuracy .

- X-ray Crystallography : SHELX software (e.g., SHELXL) can resolve crystal structures, providing bond lengths and angles for the nitro and benzotriazole groups .

[Advanced] How can computational methods like DFT assist in understanding the electronic structure of this compound?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), revealing electron-deficient regions due to the nitro and benzotriazole groups. This helps explain reactivity in nucleophilic substitution or photodegradation. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

[Advanced] What strategies resolve contradictory data in the photodegradation kinetics of 4-chloro-3-nitroaniline derivatives?

Contradictions in degradation rates (e.g., under UV vs. visible light) may arise from variations in:

- Catalyst composition : AgX-NCP composites (X = Cl, Br, I) exhibit differing charge-transfer efficiencies .

- Experimental design : Control for light intensity, pH, and co-solvents. Statistical tools (e.g., ANOVA) can identify significant variables .

[Basic] What are the key considerations for optimizing the nitration of 4-chloroaniline to 4-chloro-3-nitroaniline?

- Nitrating agent : Guanidinium nitrate offers regioselectivity for the meta position, avoiding para byproducts .

- Temperature control : Maintain ≤5°C to prevent over-nitration or decomposition .

- Workup : Neutralization with NaHCO followed by recrystallization (ethanol/water) improves yield and purity .

[Advanced] How does the benzotriazole group influence the compound’s reactivity in nucleophilic substitution reactions?

The benzotriazole moiety acts as a leaving group, facilitating displacement reactions. Its electron-withdrawing nature polarizes the C–N bond, enhancing susceptibility to nucleophiles (e.g., amines or thiols). Kinetic studies using H NMR can monitor substitution rates under varying conditions (e.g., solvent polarity) .

[Basic] What safety precautions are necessary when handling this compound due to its toxicity profile?

- Acute toxicity : Classified as "Very toxic" (Risk Phrase R26/27/28) via inhalation, ingestion, or skin contact .

- Environmental hazards : Avoid aqueous release (R51/53). Use fume hoods, PPE (gloves, goggles), and waste neutralization protocols .

[Advanced] What role does crystal structure analysis play in confirming the molecular configuration of this compound?

SHELX software (e.g., SHELXL) refines X-ray diffraction data to determine bond angles and torsional strain. For example, the dihedral angle between the benzotriazole and nitro-substituted ring confirms steric or electronic interactions. Discrepancies >0.01 Å in bond lengths may indicate disorder or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.